![molecular formula C15H21NO6S B2699017 Methyl 2-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)sulfonyl)acetate CAS No. 1797017-03-8](/img/structure/B2699017.png)
Methyl 2-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)sulfonyl)acetate
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Description
“Methyl 2-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)sulfonyl)acetate” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also features a piperidine ring, which is a common motif in many pharmaceuticals and natural products.
Scientific Research Applications
- Advantages : Similar thermal efficiency to gasoline, less cold start issues compared to bioethanol, and lower energy requirements for evaporation during production .
- Energy Efficiency : Evaporating DMF during production requires less energy than ethanol, despite its higher boiling point .
- Selectivity and Yield : These reactions exhibit high selectivity, broad substrate scope, and good yields .
- Applications : Understanding its photophysical behavior aids in sensor design and material applications .
Biofuel Candidate
Internal Combustion Engines
Piperidine Derivatives
Photophysical Studies
Food Additive Safety Assessment
properties
IUPAC Name |
methyl 2-[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]sulfonylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6S/c1-10-8-13(11(2)22-10)15(18)16-6-4-12(5-7-16)23(19,20)9-14(17)21-3/h8,12H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANVXUKQUBPHIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)S(=O)(=O)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl)sulfonyl)acetate |
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